An In-depth Technical Guide to 1,4-Diazabicyclo[4.3.1]decan-2-one: A Privileged Scaffold for FKBP Ligand Discovery
An In-depth Technical Guide to 1,4-Diazabicyclo[4.3.1]decan-2-one: A Privileged Scaffold for FKBP Ligand Discovery
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4-diazabicyclo[4.3.1]decan-2-one core is an emerging privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of potent and selective ligands for the FK506-binding proteins (FKBPs). This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential therapeutic applications of this bicyclic aza-amide. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting FKBPs, which are implicated in a range of disorders including psychiatric, metabolic, and neurodegenerative diseases. This document synthesizes the available scientific literature and provides expert insights into the strategic value of this unique chemical entity.
Introduction: The Emergence of a Promising Scaffold
The FK506-binding proteins (FKBPs) are a family of immunophilins that possess peptidyl-prolyl isomerase (PPIase) activity and are involved in a multitude of cellular processes, including protein folding, signal transduction, and transcriptional regulation. Their dysregulation has been linked to various pathologies, making them attractive targets for therapeutic intervention. Notably, FKBP51 has gained significant attention as a key regulator in stress-related disorders and a promising target for the treatment of depression, anxiety, and chronic pain.[1][2][3]
The development of small molecule inhibitors that can selectively target specific FKBPs has been a significant challenge due to the highly conserved nature of their active sites. The 1,4-diazabicyclo[4.3.1]decan-2-one scaffold has emerged as a particularly interesting starting point for the design of such inhibitors. Its rigid, bicyclic structure is thought to pre-organize the key pharmacophoric elements in a conformation that is favorable for binding to the FKBP active site, potentially leading to enhanced potency and selectivity.[4][5] This guide will delve into the core properties of the parent scaffold, 1,4-Diazabicyclo[4.3.1]decan-2-one, providing a foundational understanding for its application in drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a core scaffold is essential for its successful development into a drug candidate.
Core Structure and Chemical Identifiers
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Chemical Name: 1,4-Diazabicyclo[4.3.1]decan-2-one
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CAS Number: 1000577-75-2[6]
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Molecular Formula: C₈H₁₄N₂O[6]
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Molecular Weight: 154.21 g/mol [6]
Tabulated Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₂O | [6] |
| Molecular Weight | 154.21 g/mol | [6] |
| Purity | ≥98% (Commercially available) | [6] |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Predicted to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. | - |
| Storage Conditions | Dry, sealed place; 2-8°C Refrigerator | |
| Hazard Identification | Irritant | |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | - |
Synthesis and Characterization
Proposed Synthetic Protocol
The following proposed synthesis is based on the reported synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane and general methodologies for the formation of bicyclic amides.[7][8]
Scheme 1: Proposed Synthesis of 1,4-Diazabicyclo[4.3.1]decan-2-one
Caption: Proposed synthetic workflow for 1,4-Diazabicyclo[4.3.1]decan-2-one.
Step-by-Step Methodology:
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Step 1: Michael Addition. To a solution of cycloheptenone in a suitable solvent such as toluene, add an equimolar amount of piperazine. The reaction mixture is heated to reflux for several hours to facilitate the Michael addition. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield 3-(piperazin-1-yl)cycloheptan-1-one.
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Step 2: Reductive Amination. The crude product from Step 1 is dissolved in a chlorinated solvent like dichloromethane. To this solution, ethyl bromoacetate is added, followed by a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction is stirred at room temperature until the starting material is consumed. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to give ethyl 2-(4-(3-oxocycloheptyl)piperazin-1-yl)acetate.
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Step 3: Lactamization. The ester from Step 2 is subjected to thermal cyclization under high dilution conditions to favor the intramolecular reaction. The compound is heated in a high-boiling point solvent like xylene or toluene, leading to the formation of the lactam ring and yielding the final product, 1,4-Diazabicyclo[4.3.1]decan-2-one. Purification can be achieved through column chromatography on silica gel.
Predicted Spectral Data
While experimental spectra are not publicly available, the following are predicted key characteristics based on the structure and data from analogous compounds.[9][10][11]
3.2.1. ¹H NMR Spectroscopy (Predicted)
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A complex multiplet pattern is expected in the aliphatic region (δ 1.5-3.5 ppm) corresponding to the protons of the cycloheptane and piperazine rings.
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Protons adjacent to the nitrogen atoms and the carbonyl group will be shifted downfield.
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The bridgehead protons are likely to appear as distinct multiplets.
3.2.2. ¹³C NMR Spectroscopy (Predicted)
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The carbonyl carbon of the lactam is expected to resonate in the range of δ 170-175 ppm.
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Multiple signals in the aliphatic region (δ 20-60 ppm) will correspond to the carbons of the bicyclic system.
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Carbons adjacent to the nitrogen atoms will be shifted downfield compared to the other aliphatic carbons.
3.2.3. IR Spectroscopy (Predicted)
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A strong absorption band characteristic of the amide carbonyl (C=O) stretching vibration is expected around 1650-1680 cm⁻¹.
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C-H stretching vibrations from the aliphatic CH₂ groups will be observed in the region of 2850-3000 cm⁻¹.
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An N-H stretching band may be observed around 3200-3400 cm⁻¹ if the secondary amine is not fully substituted in a derivative.
3.2.4. Mass Spectrometry (Predicted)
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The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 154.
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Fragmentation patterns will likely involve the cleavage of the bicyclic ring system, leading to characteristic fragment ions.
Biological Activity and Therapeutic Potential
The primary therapeutic interest in the 1,4-diazabicyclo[4.3.1]decan-2-one scaffold lies in its potential as a potent and selective inhibitor of FKBP immunophilins, particularly FKBP51.
Mechanism of Action: Targeting FKBP51
FKBP51 is a co-chaperone of the heat shock protein 90 (Hsp90) and plays a critical role in the negative feedback loop of the glucocorticoid receptor (GR). Elevated levels of FKBP51 have been associated with increased risk for stress-related psychiatric disorders. Inhibition of FKBP51 is therefore a promising therapeutic strategy to restore normal GR signaling and alleviate symptoms of depression and anxiety.[1][2][3]
Figure 2: Simplified FKBP51 Signaling Pathway
Caption: Simplified FKBP51 signaling pathway and the point of intervention.
Experimental Protocol: FKBP Inhibition Assay
The following is a generalized protocol for a fluorescence polarization (FP)-based competition assay to determine the inhibitory potency of compounds against FKBP12, which can be adapted for other FKBPs like FKBP51.
Materials:
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Recombinant human FKBP12 protein
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Fluorescently labeled FKBP ligand (e.g., FK506-FITC)
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA)
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Test compound (1,4-Diazabicyclo[4.3.1]decan-2-one or its derivatives) dissolved in DMSO
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384-well black microplates
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Plate reader capable of measuring fluorescence polarization
Procedure:
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Compound Preparation: Prepare a serial dilution of the test compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.
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Assay Setup: In a 384-well plate, add the assay buffer, the fluorescently labeled ligand (at a final concentration typically around its Kd for FKBP12), and the test compound at various concentrations.
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Initiation of Reaction: Add the FKBP12 protein to each well to initiate the binding reaction. The final concentration of FKBP12 should be chosen to give a significant FP signal with the fluorescent ligand.
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Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
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Measurement: Measure the fluorescence polarization of each well using a plate reader.
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Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the binding of the fluorescent ligand) is calculated by fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
1,4-Diazabicyclo[4.3.1]decan-2-one represents a highly promising and strategically valuable scaffold for the development of novel therapeutics targeting the FKBP family of immunophilins. Its rigid bicyclic structure provides a solid foundation for the design of potent and selective inhibitors, particularly for FKBP51, a key player in stress-related and neurological disorders.
While the publicly available experimental data on the parent compound is limited, this technical guide has provided a comprehensive overview of its known properties, a plausible synthetic route, and predicted spectral characteristics. The outlined biological assay protocol offers a clear path for evaluating the inhibitory activity of this scaffold and its derivatives.
Future research efforts should focus on the following:
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Development and validation of a robust synthetic route to 1,4-Diazabicyclo[4.3.1]decan-2-one to enable its wider availability for research.
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Comprehensive characterization of the compound using modern analytical techniques to confirm its structure and purity.
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Systematic biological evaluation of the parent scaffold and a library of its derivatives against a panel of FKBP isoforms to determine its potency and selectivity profile.
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Structure-activity relationship (SAR) studies to guide the optimization of this scaffold into clinical candidates with improved drug-like properties.
The exploration of the 1,4-diazabicyclo[4.3.1]decan-2-one scaffold holds significant promise for the discovery of next-generation therapeutics for a range of challenging diseases.
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Hausch, F., & Kozany, C. (2018). FKBP Ligands—Where We Are and Where to Go?. Frontiers in pharmacology, 9, 1425. (URL: [Link])
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Sikandar, S., et al. (2023). Analgesia through FKBP51 inhibition at disease onset confers lasting relief from sensory and emotional chronic pain symptoms. bioRxiv. (URL: [Link])
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RCSB PDB. (2014). 4W9P: The Fk1 domain of FKBP51 in complex with (1S,5S,6R)-10-[(3,5-dichlorophenyl)sulfonyl]-5-[(1S)-1,2-dihydroxyethyl]-3-[2-(3,4-dimethoxyphenoxy)ethyl]-3,10-diazabicyclo[4.3.1]decan. (URL: [Link])
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PubChem. (n.d.). Bicyclo[4.3.1]decan-10-one. Retrieved from [Link]
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Sasaki, T., Eguchi, S., & Kiriyama, T. (1971). Synthesis and some conformational observations on the 3,10-diazabicyclo[4.3.1]decane system. The Journal of Organic Chemistry, 36(15), 2061-2065. (URL: [Link])
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